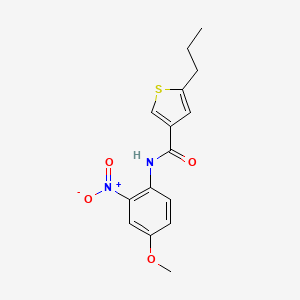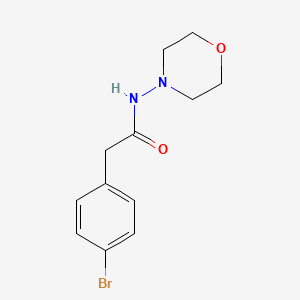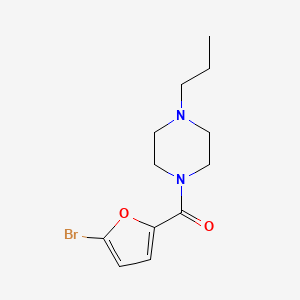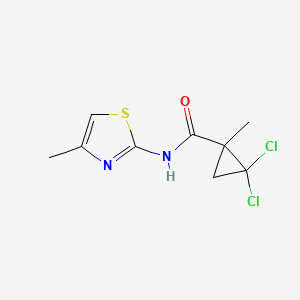
N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide
Overview
Description
N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide, also known as MNPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPT is a thiophene-based compound that belongs to the class of nitroaromatic compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide is not fully understood; however, it is believed that N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide exerts its biological activity through the inhibition of specific enzymes and proteins. N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide has also been shown to inhibit the activity of certain proteins that are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide has anticancer, antimicrobial, and anti-inflammatory properties. N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide has several advantages for use in lab experiments. N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide is a stable compound that is easy to synthesize in large quantities. N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide is also soluble in a range of solvents, which makes it suitable for use in a variety of experimental conditions. However, N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide has some limitations in lab experiments. N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide is a toxic compound that requires careful handling and disposal. N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide is also a relatively new compound, and its biological activity and toxicity have not been fully characterized.
Future Directions
There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide. One area of research is the development of N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide-based fluorescent probes for the detection of nitroaromatic compounds in environmental samples. Another area of research is the investigation of N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide as a potential anticancer agent. Further studies are also needed to fully understand the mechanism of action of N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide and its toxicity in vivo. Overall, N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide has significant potential for use in various fields, and further research is needed to fully explore its applications.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide has also been studied for its potential use as a fluorescent probe for the detection of nitroaromatic compounds in environmental samples. N-(4-methoxy-2-nitrophenyl)-5-propyl-3-thiophenecarboxamide has also been investigated for its use in organic electronics as a hole-transporting material.
properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-4-12-7-10(9-22-12)15(18)16-13-6-5-11(21-2)8-14(13)17(19)20/h5-9H,3-4H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVWSHNXSKVINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-5-propylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B4179667.png)
![3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4179673.png)
![5-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179681.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4179687.png)

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B4179706.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179716.png)

![2-(3-methyl-4-nitrophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4179743.png)
![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)

![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B4179772.png)